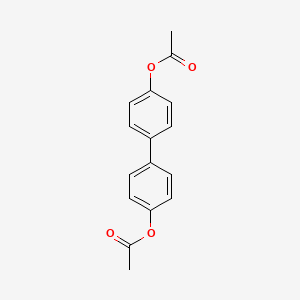

4,4'-Diacetoxybiphenyl

Descripción

Historical Context and Early Investigations of 4,4'-Diacetoxybiphenyl

The journey of this compound is intrinsically linked to the broader history of biphenyl (B1667301) chemistry, which dates back to the mid-19th century. The synthesis of biphenyl derivatives was pioneered by early methods such as the Wurtz-Fittig reaction in 1855 and the Ullmann reaction. bohrium.com These foundational techniques paved the way for the creation of a vast array of biphenyl compounds.

Early investigations into compounds like this compound were likely driven by the burgeoning field of polymer chemistry and the quest for new materials with enhanced properties. The structural rigidity imparted by the biphenyl unit was a desirable characteristic for creating thermally stable polymers.

Significance and Research Trajectory of this compound in Chemical Science

The significance of this compound in chemical science has evolved considerably over time. Initially valued as a monomer in the production of polyesters and polyamides, its role has expanded into more specialized and advanced applications.

A pivotal moment in the research trajectory of biphenyl derivatives was the development of cyanobiphenyls for the burgeoning liquid crystal display (LCD) industry. uea.ac.uk This breakthrough in the 20th century highlighted the importance of the biphenyl core in creating materials with unique electro-optical properties. While not a liquid crystal itself, this compound serves as a crucial component in the synthesis of liquid crystalline polymers. zenodo.org Its incorporation into polymer chains can induce or enhance liquid crystalline phases, leading to materials with high strength, thermal stability, and chemical resistance.

In recent years, the application of this compound has extended into the realm of supramolecular chemistry. It has been utilized as a guest molecule in studies of molecular recognition and encapsulation within complex host structures like cavitands and carcerands. This research explores the fundamental principles of host-guest interactions and the development of molecular containers.

The trajectory of research on this compound thus reflects a progression from its use as a simple monomer to its application in the sophisticated design of functional materials and molecular systems.

Scope and Objectives of the Academic Review on this compound

This academic review aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its scientific and technical aspects. The primary objectives are:

To present the historical context of its synthesis and early investigations within the broader field of biphenyl chemistry.

To delineate its significance and trace the evolution of its applications in chemical science, from polymer chemistry to supramolecular chemistry.

To provide detailed, research-based findings on its properties and synthesis.

This review will present factual information supported by scientific literature and will include data tables to summarize key properties and research findings.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | nih.gov |

| Molecular Weight | 270.28 g/mol | nih.gov |

| Appearance | Solid | cymitquimica.com |

| Melting Point | 164 °C | N/A |

| CAS Number | 32604-29-8 | nih.gov |

| IUPAC Name | [4-(4-acetyloxyphenyl)phenyl] acetate (B1210297) | nih.gov |

Detailed Research Findings

Recent research has highlighted the utility of this compound in the synthesis of wholly aromatic copolyesters. For industrial applications, a one-pot process is often preferred where biphenols, diacids, and hydroxy acids are refluxed with an excess of acetic anhydride (B1165640) to generate the acetoxy derivatives in situ before polycondensation. mdpi.com This method is employed in the creation of copolyesters based on terephthalic/isophthalic acid, this compound, and 4-acetoxybenzoic acid. mdpi.com

In the field of supramolecular chemistry, this compound has been used as a guest molecule to probe the recognition properties of synthetic host molecules. For instance, a metal-coordinated resorcinarene-based hemicarcerand has been shown to selectively encapsulate this compound. This demonstrates the potential for designing molecular containers with specific recognition sites for biphenyl derivatives.

Propiedades

IUPAC Name |

[4-(4-acetyloxyphenyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)20-12(2)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMBBMQDXFZFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345412 | |

| Record name | 4,4'-Diacetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32604-29-8 | |

| Record name | 4,4'-Diacetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Diacetoxybiphenyl

Established Synthetic Routes to 4,4'-Diacetoxybiphenyl

Traditional methods for synthesizing this compound primarily rely on the direct modification of its corresponding diol or through multi-step pathways starting from more basic precursors.

Acetylation Reactions of 4,4'-Dihydroxybiphenyl (B160632)

The most direct and common method for the preparation of this compound is the esterification of 4,4'-Dihydroxybiphenyl. This reaction involves the acetylation of the two phenolic hydroxyl groups.

The process typically employs an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. To facilitate the reaction, a base is often used to deprotonate the hydroxyl groups, increasing their nucleophilicity. Pyridine is a conventional choice, acting as both a base and a solvent. For more challenging or deactivated substrates, more potent catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. The reaction is generally carried out under mild conditions, often at room temperature.

A typical laboratory procedure involves stirring 4,4'-Dihydroxybiphenyl with an excess of acetic anhydride in the presence of a catalytic amount of a base. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by quenching the reaction with water, followed by extraction and purification steps like recrystallization to yield pure this compound.

Table 1: Typical Conditions for Acetylation of 4,4'-Dihydroxybiphenyl

| Acetylating Agent | Catalyst/Base | Solvent | Temperature |

|---|---|---|---|

| Acetic Anhydride | Pyridine | Pyridine or Dichloromethane | Room Temperature to Reflux |

| Acetyl Chloride | Triethylamine | Tetrahydrofuran (THF) | 0 °C to Room Temperature |

| Acetic Anhydride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane | Room Temperature |

Multi-step Organic Synthesis Pathways for this compound

One industrial method to produce 4,4'-Dihydroxybiphenyl starts with the oxidative coupling of 2,6-di-tert-butylphenol. wikipedia.org This precursor is used because the bulky tert-butyl groups direct the coupling to the para position, ensuring the formation of the 4,4'-linked biphenyl (B1667301) structure. The resulting tetra-tert-butyl-biphenol intermediate then undergoes high-temperature dealkylation to remove the tert-butyl groups, yielding 4,4'-Dihydroxybiphenyl. wikipedia.org This product can then be acetylated as described previously to give this compound.

Another pathway involves the decomposition of 4,4'-di(2-hydroxy-2-propyl)biphenyl using hydrogen peroxide and an acid catalyst in a solvent like acetonitrile. google.comgoogleapis.com This process selectively yields the 4,4'-dihydroxy derivative, which can subsequently be acetylated. googleapis.com

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis offers sophisticated methods for constructing the core biphenyl structure, providing access to a wide range of derivatives, including the precursor to this compound.

Transition Metal-Catalyzed Coupling Reactions for Biphenyl Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bond that links the two aryl rings of the biphenyl scaffold. researchgate.netbohrium.com These methods offer high efficiency and functional group tolerance.

Ullmann Reaction : The classical Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules at high temperatures. wikipedia.orgorganic-chemistry.orgustc.edu.cn While effective for synthesizing symmetrical biphenyls, the harsh conditions can limit its applicability. wikipedia.orgustc.edu.cn Modern variations have been developed that use palladium or nickel catalysts under milder conditions. wikipedia.orgustc.edu.cn

Suzuki-Miyaura Coupling : This is one of the most widely used methods for biphenyl synthesis. It involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid in the presence of a base. gre.ac.ukacs.orgmdpi.commdpi.com Its reliability and mild reaction conditions make it suitable for synthesizing a wide variety of substituted biphenyls. acs.orgmdpi.com

Negishi Coupling : The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. wikipedia.orgrsc.orgorganic-chemistry.org This reaction is noted for its high reactivity and is particularly useful for coupling complex molecular fragments. wikipedia.orgnih.gov

Table 2: Comparison of Common Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Catalyst | Coupling Partners | Key Advantages |

|---|---|---|---|

| Ullmann Reaction | Copper (classic), Pd/Ni (modern) | Aryl Halide + Aryl Halide | Effective for symmetrical biphenyls. wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladium | Aryl Halide + Arylboronic Acid | High functional group tolerance, mild conditions. gre.ac.ukacs.org |

| Negishi Coupling | Palladium or Nickel | Aryl Halide + Organozinc Reagent | High reactivity, broad scope. wikipedia.orgorganic-chemistry.org |

Enantioselective and Regioselective Synthesis of this compound Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives is of great interest, particularly for applications in asymmetric catalysis where axially chiral biaryls serve as privileged ligands. chemistryviews.orgrsc.org Atropisomerism, a type of axial chirality resulting from restricted rotation around the aryl-aryl single bond, is a key feature of many of these derivatives. rsc.org

The synthesis of these chiral molecules often relies on enantioselective versions of the cross-coupling reactions mentioned above. For example, asymmetric Suzuki-Miyaura reactions can be performed using palladium catalysts coordinated to chiral phosphine (B1218219) ligands to produce enantioenriched biaryl compounds. nih.govbeilstein-journals.org

Other advanced strategies include:

Directed C-H Functionalization : This approach uses a directing group on one of the aromatic rings to guide a metal catalyst to a specific C-H bond, allowing for atroposelective coupling with another reaction partner. researchgate.net

Central-to-Axial Chirality Exchange : This method involves the synthesis of a non-aromatic precursor with defined stereocenters, which then undergoes an aromatization reaction where the central chirality is transferred to create an axially chiral biaryl system. nih.gov

Organocatalysis : Non-metallic chiral catalysts have also been developed for constructing axially chiral biaryls, for instance, through enantioselective Diels-Alder reactions followed by a retro-Diels-Alder step to form the aromatic rings. acs.org

Regioselective synthesis focuses on controlling the position of functional groups on the biphenyl scaffold. nih.govmdpi.com This can be achieved by carefully choosing starting materials with pre-installed functional groups or by using directing groups that control the regiochemistry of subsequent reactions like halogenation or nitration.

Derivatization and Functionalization of this compound

This compound is not only a target molecule but also a versatile starting material for further chemical transformations. A primary use is in the field of polymer chemistry.

The acetate (B1210297) groups can be hydrolyzed back to hydroxyl groups, regenerating 4,4'-Dihydroxybiphenyl. This diol is a crucial monomer for the production of high-performance polymers, such as liquid crystal polymers (LCPs) and other heat-resistant polyesters. googleapis.com These polymers are valued for their exceptional thermal stability and mechanical properties.

Furthermore, the biphenyl core itself can be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the aromatic rings, although the directing effects of the acetoxy groups must be considered. The ability to modify the biphenyl structure allows for the fine-tuning of material properties and the synthesis of novel compounds for various applications. mdpi.comnih.gov For instance, derivatives of 3,3'-dimethoxybiphenyl-4,4'-diamine are used to synthesize new polymers and polymer blends. kashanu.ac.irkashanu.ac.ir Coordination polymers with diverse structures and catalytic properties have also been synthesized using biphenyl-dicarboxylate linkers. nih.gov

Chemical Modifications of Acetate Groups

The primary modifications of this compound involve reactions of the ester functionalities. These transformations are crucial for unmasking the phenolic hydroxyl groups, which are often the desired reactive sites for subsequent polymerization or substitution reactions.

Hydrolysis (Saponification): The most fundamental transformation is the hydrolysis of the acetate esters to yield 4,4'-dihydroxybiphenyl. This reaction is typically carried out under basic conditions (saponification) using aqueous solutions of hydroxides like sodium hydroxide (B78521) or potassium hydroxide. The process is effectively irreversible due to the deprotonation of the resulting phenol (B47542) to the phenoxide in the basic medium. chemistrysteps.com Acid-catalyzed hydrolysis is also possible but is generally slower and reversible. chemistrysteps.comlibretexts.org The resulting 4,4'-dihydroxybiphenyl is a critical monomer for producing plastics, polyether liquid crystals, and antioxidants for rubber and latex. medchemexpress.com

Fries Rearrangement: A significant intramolecular reaction of phenolic esters like this compound is the Fries rearrangement. wikipedia.org Catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄) or strong Brønsted acids, this reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, producing hydroxy aryl ketones. wikipedia.orglscollege.ac.insigmaaldrich.com Depending on reaction conditions such as temperature and solvent, the acyl group can add to the ortho or para position relative to the hydroxyl group. For this compound, this would result in the formation of various dihydroxy diacetyl biphenyl isomers. The reaction is industrially important for the synthesis of hydroxyarylketones, which are intermediates for pharmaceuticals. lscollege.ac.in

| Transformation | Typical Reagents | Primary Product | Significance |

|---|---|---|---|

| Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), Heat | 4,4'-Dihydroxybiphenyl | Unmasks phenolic groups for polymer synthesis. medchemexpress.comgoogle.com |

| Fries Rearrangement | AlCl₃, BF₃, or HF | Dihydroxy diacetyl biphenyl isomers | Forms C-C bonds; synthesis of ketone intermediates. wikipedia.orgsigmaaldrich.com |

Aromatic Substitutions on the Biphenyl Core

The biphenyl core of this compound can undergo electrophilic aromatic substitution (EAS), similar to other activated benzene (B151609) derivatives. The two benzene rings are linked at the [1,1′] position, and the chemistry often mirrors that of benzene. nih.gov The acetoxy group (-OCOCH₃) is an ortho-, para-directing group, activating the ring towards electrophilic attack. This directs incoming electrophiles to the positions ortho to the ester linkage (3, 5, 3', and 5' positions).

Nitration: The introduction of nitro groups (—NO₂) onto the aromatic rings can be achieved using nitrating agents. A common method involves a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. minia.edu.eg Given the directing effect of the acetoxy groups, nitration is expected to yield 3,3'-dinitro-4,4'-diacetoxybiphenyl and/or 3,5,3',5'-tetranitro-4,4'-diacetoxybiphenyl, depending on the reaction stoichiometry and conditions. youtube.com

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic rings in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). minia.edu.eg The reaction proceeds via the formation of a sigma complex, followed by deprotonation to restore aromaticity. Substitution would occur at the positions ortho to the acetoxy groups.

Friedel-Crafts Reactions: While the Fries rearrangement represents an intramolecular Friedel-Crafts acylation, intermolecular Friedel-Crafts reactions are also possible. google.comlibretexts.org However, these can be complex. Friedel-Crafts acylation could introduce further acyl groups, while alkylation could add alkyl chains to the ortho positions, though polyalkylation can be a competing side reaction. youtube.com

| Reaction Type | Typical Reagents | Electrophile | Expected Substitution Position(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3, 5, 3', 5' |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 3, 5, 3', 5' |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 3, 5, 3', 5' |

Formation of Complex Molecular Architectures from this compound

One of the most significant applications of this compound is as a precursor to 4,4'-dihydroxybiphenyl, a rigid and linear monomer used in the synthesis of advanced polymers. google.comwikipedia.org The biphenyl unit imparts exceptional thermal stability, mechanical strength, and, in many cases, liquid crystalline properties to the polymer backbone. boropharm.com

Liquid Crystal Polymers (LCPs): 4,4'-dihydroxybiphenyl is a key component in the production of thermotropic main-chain LCPs. researchgate.netmdpi.com These materials exhibit highly ordered structures in the molten state, allowing for the production of components with high tensile strength and modulus. They are used in electronics, automotive parts, and other high-performance applications. mdpi.com

High-Performance Polysulfones: The diol can be copolymerized with monomers like 4,4′-dichlorodiphenyl sulfone to produce polyphenylenesulfones (PPSU). wikipedia.orgnih.gov The introduction of the rigid biphenyl unit enhances the glass transition temperature and heat resistance of the resulting polymer. nih.gov

Polyesters and Other Polymers: The diol is also used to synthesize a range of other polymers, including specialty polyesters and polyurethanes. researchgate.net Furthermore, derivatives like 4,4′-dihydroxybiphenyl diacrylate can be synthesized and used as crosslinkers in the formation of functional hydrogels through free radical polymerization. researchgate.net

| Polymer Class | Monomer Role | Key Properties Imparted | Reference |

|---|---|---|---|

| Liquid Crystal Polymers (LCPs) | Rigid diol component | Thermal stability, melt processability, high strength | google.comresearchgate.net |

| Polysulfones (PPSU) | Bisphenol component | Increased glass transition temperature, heat resistance | wikipedia.orgnih.gov |

| Hydrogels | Diacrylate derivative acts as a crosslinker | Network formation, specific responsive behaviors | researchgate.net |

Reaction Mechanisms and Kinetics Associated with this compound Synthesis and Transformation

Understanding the mechanisms and kinetics of reactions involving this compound is essential for controlling reaction outcomes and optimizing synthesis protocols.

Elucidation of Nucleophilic Substitution Mechanisms

The most pertinent nucleophilic substitution reaction involving this compound is the hydrolysis of its ester groups. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The acid-catalyzed mechanism also involves the formation of a tetrahedral intermediate after the initial protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. Unlike the base-catalyzed process, all steps in the acid-catalyzed hydrolysis are reversible. chemistrysteps.com

Investigation of Free Radical Pathways

While many transformations of this compound are ionic, certain reactions can proceed through free radical intermediates.

Photo-Fries Rearrangement: An alternative to the Lewis acid-catalyzed Fries rearrangement is the Photo-Fries rearrangement, which occurs upon irradiation with UV light. sigmaaldrich.comthermofisher.com This reaction proceeds via a radical mechanism. The phenolic ester absorbs a photon, leading to the homolytic cleavage of the acyl-oxygen bond to generate a phenoxy radical and an acyl radical within a solvent cage. These radical pairs can then recombine with the acyl radical adding to the ortho or para positions of the phenoxy radical ring, followed by tautomerization to yield the final hydroxy aryl ketone product. lscollege.ac.in

Radical Scavenging by the Hydrolysis Product: Although this compound itself is not a notable radical scavenger, its hydrolysis product, 4,4'-dihydroxybiphenyl, is a phenol. Phenolic compounds are well-known antioxidants capable of scavenging free radicals. medchemexpress.com The mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, forming a stable phenoxy radical that can terminate radical chain reactions.

Free Radical Polymerization: As mentioned, derivatives of 4,4'-dihydroxybiphenyl, such as 4,4′-dihydroxybiphenyl diacrylate, can be used as crosslinkers in free radical polymerization to form polymer networks like hydrogels. researchgate.net

Kinetic Studies of Acylation and Hydrolysis Reactions

The rate of hydrolysis of esters like this compound is highly dependent on the reaction conditions. Kinetic studies provide insight into these dependencies.

Kinetics of Hydrolysis: Base-catalyzed hydrolysis of esters typically follows second-order kinetics, being first-order with respect to the ester concentration and first-order with respect to the hydroxide ion concentration. chemrxiv.orgdocbrown.info

Rate Law: Rate = k[Ester][OH⁻]

Acid-catalyzed hydrolysis, in a large excess of water, behaves as a pseudo-first-order reaction, where the rate is dependent only on the concentration of the ester, as the water and acid catalyst concentrations remain effectively constant. libretexts.orgdocbrown.info

Rate Law (constant [H⁺]): Rate = k'[Ester]

The rate constant (k) is influenced by several factors. The reaction rate increases significantly with temperature, a relationship typically described by the Arrhenius equation. ias.ac.in The electronic nature of the ester also plays a role; for phenyl acetates, the phenoxide is a relatively good leaving group, which facilitates the reaction compared to the hydrolysis of alkyl acetates where an alkoxide is the leaving group. stanford.edupearson.com The pH of the system strongly influences the reaction rate constant in base-catalyzed reactions, with the rate being linearly correlated to the hydroxide ion concentration. stanford.edu

| Reaction | Typical Rate Law | Order | Key Influencing Factors |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Rate = k[Ester][OH⁻] | Second-order overall | Temperature, pH, Ester Structure |

| Acid-Catalyzed Hydrolysis | Rate = k'[Ester] (at constant [H⁺]) | Pseudo-first-order | Temperature, Acid Concentration |

Spectroscopic Characterization and Structural Analysis of 4,4 Diacetoxybiphenyl

Advanced Spectroscopic Techniques for 4,4'-Diacetoxybiphenyl

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl protons of the acetate (B1210297) groups. Due to the symmetry of the molecule, the aromatic protons on each phenyl ring are chemically equivalent. The protons ortho and meta to the acetoxy group will appear as doublets, a characteristic of para-substituted benzene (B151609) rings. The methyl protons of the two equivalent acetate groups will present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances will include those for the methyl carbons of the acetate groups, the carbonyl carbons of the ester linkage, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the acetoxy substituent.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the structural assignments. A COSY spectrum would show correlations between the coupled aromatic protons. An HMBC spectrum would reveal long-range couplings between protons and carbons, for instance, between the methyl protons and the carbonyl carbon of the acetate group, as well as between the aromatic protons and the neighboring aromatic carbons, solidifying the connectivity of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to -OAc) | ~7.60 (d) | ~128 |

| Aromatic CH (meta to -OAc) | ~7.20 (d) | ~122 |

| Aromatic C (ipso to -OAc) | - | ~150 |

| Aromatic C (ipso to other ring) | - | ~139 |

| Acetate -CH₃ | ~2.30 (s) | ~21 |

| Acetate -C=O | - | ~169 |

Note: Predicted values are based on data from analogous biphenyl (B1667301) compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nih.govthermofisher.com A prominent and sharp absorption band is expected in the region of 1750-1770 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. nih.gov The presence of the aromatic rings is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. nih.gov Additionally, the C-O stretching vibrations of the ester group will give rise to strong bands in the 1200-1250 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1760 | C=O Stretch | Ester |

| ~1600, ~1500, ~1475 | C=C Stretch | Aromatic Ring |

| ~1210 | C-O Stretch | Ester (acetyl) |

| ~1190, ~1160 | C-O Stretch | Ester (aryl) |

| ~840 | C-H Bend (out-of-plane) | para-disubstituted Aromatic |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov For this compound, the symmetric stretching of the biphenyl backbone would be a strong feature in the Raman spectrum. The C=C stretching vibrations of the aromatic rings, which are also visible in the IR spectrum, will produce intense Raman bands. The symmetric vibrations of the para-disubstituted benzene rings are also expected to be prominent. researchgate.net

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (270.28 g/mol ). A common fragmentation pathway for esters involves the loss of the alkoxy or acyloxy group. libretexts.orgmiamioh.edu In this case, the cleavage of the C-O bond of the ester would lead to the formation of an acylium ion (CH₃CO⁺) at m/z 43, which is often a base peak. Another significant fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, resulting in a fragment corresponding to 4,4'-dihydroxybiphenyl (B160632).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 270 | [M]⁺ (Molecular Ion) |

| 228 | [M - CH₂CO]⁺ |

| 186 | [M - 2(CH₂CO)]⁺ (4,4'-dihydroxybiphenyl) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. science-softcon.descience-softcon.de The biphenyl chromophore in this compound is expected to exhibit a strong absorption band in the ultraviolet region, typically around 250 nm, corresponding to the π → π* transition of the conjugated system. omlc.org The acetoxy substituents may cause a slight shift in the absorption maximum compared to unsubstituted biphenyl.

Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. Biphenyl and its derivatives are known to be fluorescent. omlc.org Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength, with the specific emission wavelength and quantum yield being dependent on the solvent environment.

Crystallographic Studies of this compound

It is anticipated that the biphenyl core of this compound would not be perfectly planar in the solid state, with a dihedral angle between the two phenyl rings. researchgate.net The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The precise bond lengths, bond angles, and torsion angles of the molecule would be determined with high precision from a crystallographic study.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

For this compound, a single-crystal XRD analysis would provide critical information on its molecular geometry. The central feature is the biphenyl core, where the dihedral angle between the two phenyl rings is of primary interest. In the solid state, unsubstituted biphenyl is planar, but bulky substituents can cause a significant twist. colostate.edu For substituted biphenyls, this angle is a balance between steric hindrance from the substituents and the electronic effects favoring conjugation (planarity). nih.gov

The acetoxy groups (-OCOCH₃) themselves have specific conformations that would be determined, including the torsion angles describing their orientation relative to the phenyl rings. Furthermore, XRD analysis would reveal the crystal packing, identifying intermolecular interactions such as C-H···O hydrogen bonds or π–π stacking, which are crucial for the stability of the crystal lattice. niscpr.res.in While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), typical structural parameters for related biphenyl derivatives can provide an illustrative example. niscpr.res.inbiokeanos.com

Illustrative Table of Expected Crystallographic Parameters for a Biphenyl Core

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-C (phenyl ring) | ~1.39 Å | Average carbon-carbon bond length within the aromatic rings. |

| C-C (inter-ring) | ~1.49 Å | The single bond connecting the two phenyl rings. |

| C-O (ester) | ~1.36 Å | Bond length for the C(phenyl)-O bond. |

| C=O (ester) | ~1.20 Å | Carbonyl bond length in the acetoxy group. |

Note: These values are illustrative and based on data for similar biphenyl compounds. Actual values for this compound would require experimental determination.

Crystal Engineering and Polymorphism of this compound

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. polito.it For a molecule like this compound, crystal engineering strategies would focus on controlling the assembly of molecules through non-covalent interactions to form specific crystal packing arrangements.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. The existence of polymorphism in this compound is highly probable, as subtle changes in crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different crystal lattices. Each polymorph would have a unique set of intermolecular interactions and, consequently, a different solid-state structure. The study of polymorphism is critical in materials science and pharmaceuticals, where the properties of the solid form can significantly impact performance. researchgate.net

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. conicet.gov.ar A DFT calculation for this compound would yield valuable information about its geometry, stability, and reactivity.

The calculations can predict the optimized molecular geometry in the gas phase, including the equilibrium dihedral angle between the phenyl rings. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in

A Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule. This map helps identify electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). conicet.gov.ar

Furthermore, DFT calculations are used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=O stretching, or phenyl ring deformations, aiding in the interpretation of experimental spectra. mdpi.com

Note: The table describes the type of data obtained from DFT calculations; specific values for this compound are not available from the searched literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For this compound, an MD simulation would provide a detailed picture of its conformational dynamics, particularly the rotation around the single bond connecting the two phenyl rings.

The key parameter to study would be the torsional (dihedral) angle. An MD simulation can map the potential energy surface associated with the rotation around this bond, identifying the energy barriers between different conformations. mdpi.com For biphenyl systems, there are energy barriers at the planar (0°) and perpendicular (90°) conformations, with the lowest energy state typically being a twisted conformation. nih.govacs.org The simulation would reveal the preferred dihedral angle of this compound in a given environment (e.g., in a solvent or in a simulated crystal lattice) and the flexibility of the molecule. nih.gov

Polymer Chemistry and Materials Science Applications of 4,4 Diacetoxybiphenyl

Integration of 4,4'-Diacetoxybiphenyl in Liquid Crystalline Polymers (LCPs)

The incorporation of this compound into polymer backbones is a well-established strategy for creating thermotropic LCPs. These materials exhibit ordered, liquid crystal phases in the melt, which can be locked in upon cooling, leading to materials with exceptional properties.

The most common method for synthesizing wholly aromatic copolyesters using this compound is melt polycondensation. semanticscholar.org This process typically involves the reaction of acetylated diols, like this compound, with aromatic dicarboxylic acids. The use of the acetoxy derivative is often preferred over the free hydroxyl compound (4,4'-biphenol) as it can lead to more random copolymer compositions and prevent the formation of block sequences. semanticscholar.orgmdpi.com

A typical synthesis route involves charging a reactor with this compound, one or more aromatic dicarboxylic acids (such as terephthalic acid or isophthalic acid), and sometimes another acetylated hydroxy acid like 4-acetoxybenzoic acid. semanticscholar.org The mixture is heated under an inert atmosphere, often with a catalyst like antimony trioxide. nih.gov The initial stage of the reaction involves the elimination of acetic acid as a byproduct. mdpi.com As the polycondensation proceeds, the temperature is gradually increased and a vacuum is applied to remove the acetic acid and drive the reaction toward the formation of a high molecular weight polymer.

For instance, copolyesters of 4,4'-biphenylene terephthalate (B1205515)/isophthalate (BPT/I) and 4-hydroxybenzoic acid (HBA) have been successfully prepared using a mixture of terephthalic/isophthalic acid, this compound, and 4-acetoxybenzoic acid. semanticscholar.org The resulting polymers exhibit a random distribution of monomer units along the chain, which is crucial for controlling their thermal properties and processability. semanticscholar.orgnih.gov

The incorporation of the rigid and linear 4,4'-biphenylene unit, derived from this compound, has a profound impact on the mesophase behavior and thermal properties of LCPs. The biphenyl (B1667301) moiety enhances the aspect ratio of the polymer chain, promoting the formation of stable liquid crystalline phases, typically nematic or smectic, at elevated temperatures. nih.govnih.gov

Research has shown that increasing the content of biphenyl units in copolyesters generally leads to:

Increased Thermal Stability: The rigid aromatic structure of the biphenyl unit contributes to high thermal stability, with decomposition temperatures often exceeding 450°C. semanticscholar.org

Higher Glass Transition Temperatures (Tg): The restricted chain mobility imposed by the biphenyl units results in higher glass transition temperatures. semanticscholar.orgresearchgate.net For example, in a series of copolyesters based on 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid, an increase in the biphenyl unit content led to a significant rise in Tg, up to 190°C. semanticscholar.org

Formation of Nematic Melts: Copolyesters containing a sufficient amount of biphenyl units, often 60 mol% or more, are known to form nematic melts. nih.gov For example, copolyesters of polyethylene (B3416737) terephthalate (PET) and 4'-hydroxy-biphenyl-4-carboxylic acid (derived from its acetoxy precursor) form a nematic phase at temperatures of 270°C and higher. mdpi.comnih.gov The isotropization temperature, the point at which the LCP transitions to an isotropic liquid, is often above the polymer's decomposition temperature, indicating a very stable mesophase. mdpi.com

The table below summarizes the thermal properties of a series of copolyesters with varying compositions, illustrating the effect of the biphenyl-containing monomer.

| HBCA Content (mol%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | LC Phase Formation Temperature (°C) |

|---|---|---|---|

| 20 | - | 245 | - |

| 40 | - | 210 | - |

| 60 | - | - | 270 |

| 80 | - | - | >270 |

Data derived from studies on copolyesters of PET and 4'-hydroxy-biphenyl-4-carboxylic acid (HBCA), synthesized using an acetoxy precursor. mdpi.comnih.gov

The properties of LCPs derived from this compound are a direct consequence of their molecular architecture. The rigid biphenyl units create a stiff, rod-like polymer chain that readily aligns into ordered domains in the melt. This molecular ordering is the foundation for the exceptional properties of these materials.

Key structure-property relationships include:

Mechanical Strength: The high degree of molecular orientation achieved during processing (e.g., injection molding or fiber spinning) of the liquid crystalline melt results in outstanding mechanical properties, particularly in the direction of orientation. dtic.mil The mechanical characteristics of these LCPs can be similar to or better than other well-known high-performance polymers. mdpi.comnih.gov

Thermal Conductivity: The ordered, crystalline-like structure of LCPs can facilitate phonon transport, leading to enhanced thermal conductivity compared to amorphous polymers. By controlling the molecular structure, LCPs with significantly higher thermal conductivity can be designed, which is advantageous for applications in electronics where heat dissipation is critical. nih.govmdpi.com

Chemical Resistance and Low Permeability: The densely packed, ordered structure of LCPs provides excellent resistance to a wide range of chemicals and results in very low gas permeability. semanticscholar.org

The relationship between the molecular structure and the resulting properties allows for the tailoring of LCPs for specific applications by carefully selecting the comonomers and their ratios in the polymerization with this compound. nih.gov

Role of this compound in High-Performance Polymers

Beyond its primary role in LCPs, this compound is a valuable monomer for a broader range of high-performance polymers where thermal stability and mechanical integrity are paramount.

Polycondensation is the fundamental process for incorporating this compound into polymer chains. nih.govmdpi.com As discussed, melt polycondensation is the most industrially significant method for producing aromatic polyesters. semanticscholar.org This step-growth polymerization technique is advantageous for producing high molecular weight polymers from monomers like this compound.

The reaction conditions, such as temperature, time, and catalyst, must be carefully controlled to achieve the desired molecular weight and polymer properties. researchgate.net The polycondensation of acetylated monomers is a versatile approach, allowing for the synthesis of a wide array of copolyesters with tailored properties by varying the type and ratio of dicarboxylic acids and other hydroxy-acid or diol comonomers. semanticscholar.org

Polymers derived from this compound, particularly LCPs, serve as high-performance matrices for advanced composite and nanocomposite materials. nih.gov The inherent properties of these polymers—high thermal stability, excellent mechanical strength, and chemical resistance—are transferred to the composite material.

The development of nanocomposites, where nanofillers are dispersed within the polymer matrix, can further enhance these properties. mdpi.com The final characteristics of these materials depend on the polymer matrix, the type and amount of nanofiller, and the interfacial interactions between them. mdpi.com

LCPs based on biphenyl units are particularly suitable as matrices for composites intended for high-end applications in the aerospace, automotive, and electronics industries. nih.gov Their ability to maintain their properties at high temperatures and in harsh chemical environments makes them ideal for these demanding applications. Furthermore, the low melt viscosity of LCPs allows for the easy incorporation of high loadings of fillers and reinforcements, enabling the fabrication of complex parts with excellent replication of mold details. dtic.mil

Functional Polymers and Their Applications

The bifunctional nature of this compound, arising from its two acetoxy groups, makes it a valuable monomer or precursor in the synthesis of various functional polymers. The rigid biphenyl core is often incorporated into polymer backbones to impart specific thermal, mechanical, and optical properties. For instance, derivatives of biphenyl, such as biphenyl-dicarboxylates, are used as linkers in the hydrothermal generation of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These materials can be synthesized by reacting metal salts with biphenyl-based linkers, sometimes in the presence of crystallization mediators like 2,2′-bipyridine or 4,4′-bipyridine. nih.gov The resulting polymers exhibit diverse structural types, ranging from one-dimensional chains to complex three-dimensional frameworks. nih.gov

The functional groups on the biphenyl unit play a crucial role in directing the final polymer structure and properties. Polymers containing biphenyl units can be designed for applications in catalysis. For example, a Zn(II)-based coordination polymer demonstrated effective and recyclable heterogeneous catalysis for the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitroethane. nih.gov Furthermore, the integration of photosensitive units like biphenyl into polymer structures can lead to materials with unique photophysical properties, suitable for applications in sensors and optoelectronics. mdpi.com

| Polymer Type | Precursor/Linker Example | Metal Ion | Application |

| Coordination Polymer | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Zn(II) | Heterogeneous Catalysis (Henry Reaction) nih.gov |

| Coordination Polymer | 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid | Co(II), Mn(II), Cd(II), Cu(II) | Luminescent Materials, MOFs nih.gov |

| Polybenzoxazine Copolymers | Diamine-modified POSS | N/A | High-Performance Polymers mdpi.com |

Supramolecular Architectures and Host-Guest Chemistry with this compound

The biphenyl moiety is a fundamental building block in supramolecular chemistry, where non-covalent interactions are harnessed to construct complex, ordered structures. nih.govresearchgate.net The electron-rich aromatic system of the biphenyl core allows it to participate in various non-covalent interactions, including π-π stacking, cation-π interactions, and van der Waals forces, making it an excellent component for molecular recognition and self-assembly. researchgate.netcsic.es

The interaction of functionalized biphenyl molecules with surfaces, such as gold, can lead to the formation of unique supramolecular assemblies. csic.es For instance, 4-acetylbiphenyl (B160227) molecules on a Au(111) surface can form stable, multi-molecule structures stabilized by weak long-range dispersive forces and mediated by metallic adatoms. csic.es This demonstrates how the biphenyl core can be used to create nano-objects on surfaces. The development of macrocyclic hosts like biphenarenes, which feature biphenyl units in their structure, has further expanded the scope of host-guest chemistry, allowing for the complexation of macromolecules. nih.gov

Encapsulation of this compound in Molecular Cages and Cavitands

Molecular cages and cavitands are host molecules with well-defined cavities capable of encapsulating guest molecules. nih.govresearchgate.net This encapsulation can protect the guest from the external environment, alter its reactivity, and modify its physical properties. chemrxiv.orgchemrxiv.org The size, shape, and electronic properties of the guest molecule are critical for achieving stable host-guest complexes. nih.gov

The biphenyl core of this compound makes it a suitable candidate for encapsulation within synthetic cavities. Host molecules such as cyclodextrins have been shown to form inclusion complexes with drugs containing a biphenyl-like chromophore. rsc.org The formation of these 1:1 stoichiometric complexes is driven by favorable interactions between the hydrophobic biphenyl unit and the nonpolar interior of the cyclodextrin (B1172386) cavity. rsc.org This encapsulation significantly alters the photochemical behavior of the guest molecule, often leading to enhanced photochemical stability. rsc.org Similarly, tetrahedral coordination cages have been designed to encapsulate guests with specific shapes, and the biphenyl structure is a common motif in guests for various cage-like hosts. chemrxiv.orgchemrxiv.org

| Host Molecule | Guest Type | Key Interaction | Effect of Encapsulation |

| β-Cyclodextrin | Biphenyl-like drugs | Hydrophobic interactions | Enhanced photochemical stability, altered fluorescence rsc.org |

| Tetrahedral Cages | Iron-sulfur clusters | Electrostatic binding | Stabilization of reactive guests chemrxiv.org |

| Pillararenes | Homoserine lactones | Hydrophobic binding, Hydrogen bonding | Inhibition of bacterial quorum sensing aalto.fi |

Self-Assembly Processes Involving this compound-derived Monomers

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Monomers derived from this compound can be designed to undergo self-assembly into complex supramolecular architectures. The biphenyl unit often serves as a rigid structural element that directs the assembly process. csic.es

For example, the hydrolysis of the acetoxy groups of this compound yields 4,4'-dihydroxybiphenyl (B160632). This and other radially functionalized hexagonal molecules, like hexakis(4-hydroxyphenyl)benzene, can form porous, hydrogen-bonded networks through self-assembly. nih.gov The specific arrangement and stacking of these molecular sheets can create extended channels or large chambers capable of accommodating guest molecules. nih.gov In another example, platinum(II) complexes containing a p-biphenyl unit can self-assemble with bridging ligands like 4,4′-bipyridine to form tetranuclear square metallocycles. nih.govmdpi.com The geometry and rigidity of the biphenyl-derived component are crucial for the spontaneous formation of these well-defined 2D metallacycles. nih.gov

Stimuli-Responsive Supramolecular Systems and this compound

Stimuli-responsive systems are materials that can change their properties in response to external triggers such as temperature, pH, light, or the presence of specific chemical species. nih.govmedscape.com The incorporation of biphenyl units into supramolecular assemblies can impart such responsive behaviors.

Biphenyl-tripeptide supramolecular hydrogels have been prepared that can be triggered by changes in temperature, ion concentration, and pH. nih.gov These materials can serve as biomimetic extracellular matrix scaffolds. In another approach, cyclodextrins capped with a biphenyl group have been synthesized, creating a system where chirality is transferred from the cyclodextrin to the biphenyl unit. researchgate.net These molecules exhibit chiroptical properties that are sensitive to and can be finely tuned by external stimuli like temperature and solvent polarity. researchgate.net This responsiveness is attributed to the conformational equilibrium of the biphenyl cap, which is influenced by the surrounding environment. researchgate.net The development of such systems is crucial for creating molecular switches and sensors. researchgate.netrsc.org

Medicinal and Biological Research Perspectives of 4,4 Diacetoxybiphenyl

Structure-Activity Relationship (SAR) Studies of 4,4'-Diacetoxybiphenyl Analogs

The core of understanding the biological potential of this compound lies in the structure-activity relationship (SAR) studies of its analogs. Since this compound is readily hydrolyzed to 4,4'-dihydroxybiphenyl (B160632) in biological systems, much of the research has centered on the latter and its derivatives.

Investigation of this compound Derivatives in Biological Systems

Derivatives of 4,4'-dihydroxybiphenyl have been synthesized and evaluated for various biological activities, notably as antimicrobial and antioxidant agents. The introduction of additional hydroxyl groups to the biphenyl (B1667301) rings has been shown to enhance antibacterial activity.

Studies on the antimicrobial properties of hydroxybiphenyl derivatives have revealed that the presence and position of hydroxyl groups are crucial for their activity. For instance, the introduction of a hydroxyl group to a hydroxybiphenyl ring enhances its antibacterial potency. This suggests that the dihydroxy nature of 4,4'-dihydroxybiphenyl is a key contributor to its biological effects.

In the realm of antioxidant activity, the number and mutual position of hydroxyl groups on the biphenyl rings influence their efficacy. Theoretical and experimental studies on biphenols and biphenyltetrols, which can be considered derivatives of the core 4,4'-dihydroxybiphenyl structure, have been conducted to elucidate these relationships. The antioxidant mechanism is primarily attributed to the direct neutralization of free radicals by the phenolic groups.

Metabolites of this compound in Biological Contexts

Understanding the metabolic fate of this compound is essential for comprehending its biological activity and potential applications. It is widely accepted that ester-containing compounds like this compound are likely to be hydrolyzed by esterases in the body to their corresponding alcohol or phenol (B47542). In this case, the primary metabolite would be 4,4'-dihydroxybiphenyl.

Further metabolism of the parent compound, biphenyl, has been studied in various animal species. These studies have identified several phenolic metabolites, including 4,4'-dihydroxybiphenyl, through enzymatic hydroxylation in liver microsomes. The formation of these metabolites can vary between species. Additionally, these hydroxylated metabolites can undergo further conjugation, such as glucuronidation, to facilitate their excretion from the body. For example, the glucuronide of 4,4'-dihydroxybiphenyl has been detected in the urine of animals fed with biphenyl.

Direct studies identifying the complete metabolic profile of this compound in biological systems are limited in the available scientific literature. However, based on the metabolism of biphenyl and the general principles of drug metabolism, the following metabolic pathway can be inferred:

| Parent Compound | Primary Metabolite | Potential Conjugated Metabolites |

| This compound | 4,4'-Dihydroxybiphenyl | 4,4'-Dihydroxybiphenyl glucuronide, 4,4'-Dihydroxybiphenyl sulfate |

Biomedical Applications and Therapeutic Potential of this compound-Related Compounds

The unique chemical structure of this compound and its derivatives has led to their exploration in various biomedical applications, ranging from drug delivery systems to enzyme modulation.

Drug Delivery Systems Utilizing this compound-Derived Polymers

A significant application of this compound derivatives is in the development of "smart" hydrogels for drug delivery. Specifically, a diacrylate derivative of 4,4'-dihydroxybiphenyl has been used as a novel crosslinker to synthesize temperature-responsive hydrogels. These hydrogels, based on N-isopropylacrylamide, exhibit a lower critical solution temperature (LCST), which is the temperature at which they undergo a phase transition from a swollen to a shrunken state. acs.orgnih.govfigshare.comuky.eduresearchgate.net

This thermoresponsive behavior is highly desirable for controlled drug release applications. Below the LCST, the hydrogel is swollen and can be loaded with a therapeutic agent. When the temperature is raised above the LCST, the hydrogel shrinks and releases the entrapped drug. The LCST of these hydrogels can be tuned by varying the content of the 4,4'-dihydroxybiphenyl diacrylate crosslinker, making it possible to design systems that release drugs at physiological temperatures. acs.orgnih.govfigshare.comuky.edu These novel hydrogels have shown resilience through multiple swelling-deswelling cycles, indicating their potential for reusable or long-term drug delivery devices. acs.orgnih.govfigshare.comuky.edu

Role in Enzyme Modulation or Inhibition

4,4'-Dihydroxybiphenyl, the active form of this compound, has been identified as a potent inhibitor of tyrosinase. nih.govaltmeyers.org Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. The inhibition of this enzyme is a common strategy for skin whitening in cosmetic and dermatological products.

Studies have shown that 4,4'-dihydroxybiphenyl exhibits strong anti-tyrosinase activity with an IC50 value of 1.91 microM. nih.gov Kinetic analysis has revealed that it acts as a competitive inhibitor of tyrosinase. nih.gov This means that it binds to the active site of the enzyme, competing with the natural substrate. This inhibition of tyrosinase activity leads to a suppression of melanin biosynthesis, as demonstrated in B16F10 melanoma cells. nih.gov

The following table summarizes the inhibitory action of 4,4'-dihydroxybiphenyl on tyrosinase:

| Enzyme | Inhibitor | IC50 | Mechanism of Inhibition |

| Tyrosinase | 4,4'-Dihydroxybiphenyl | 1.91 µM | Competitive |

Research on this compound in Advanced Materials for Biomedical Devices

The rigid and thermally stable nature of the biphenyl structure makes 4,4'-dihydroxybiphenyl a valuable monomer in the synthesis of high-performance polymers for biomedical devices. These polymers include liquid crystal polymers (LCPs) and polysulfones. sigmaaldrich.com

Liquid crystal polymers derived from 4,4'-dihydroxybiphenyl exhibit exceptional properties such as high thermal stability and chemical resistance. genesismedicalplastics.comtuntunplastic.comnih.gov These characteristics, combined with their biocompatibility, make them attractive materials for implantable medical devices. nih.govresearchgate.net LCPs have been investigated for use as substrates and packaging materials for neural prosthetic devices, where their low moisture absorption and chemical inertness can enhance long-term reliability. nih.govresearchgate.net

Polysulfones, another class of high-performance thermoplastics, can incorporate 4,4'-biphenol in their structure to enhance their properties. Medical-grade polysulfones are known for their biocompatibility, durability, and ability to withstand repeated sterilization cycles. genesismedicalplastics.comtuntunplastic.comgenesismedicalplastics.comresearchgate.netnih.gov Grades of polysulfone have been developed for implantable medical devices that require long-term exposure to bodily tissues and fluids. genesismedicalplastics.com The biocompatibility of polysulfone-based materials is a critical factor, and modifications to their surface chemistry and properties are often undertaken to improve their interaction with biological systems. researchgate.netnih.gov

Environmental Fate and Transport Studies of 4,4 Diacetoxybiphenyl

Degradation Pathways of 4,4'-Diacetoxybiphenyl in Environmental Matrices

Degradation is a critical process that influences the concentration and persistence of this compound in the environment. It can occur through abiotic pathways such as hydrolysis and photodegradation, as well as biotic pathways involving microbial metabolism.

Photodegradation: Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Biphenyl (B1667301) and its derivatives can absorb UV radiation, which may lead to the breaking of chemical bonds. iosrjournals.org The photodegradation of this compound could potentially occur in sunlit surface waters or on soil surfaces. However, detailed studies quantifying the photodegradation rates, quantum yields, and transformation products of this compound in environmental matrices have not been identified.

Biodegradation involves the breakdown of organic compounds by microorganisms. It is a major pathway for the environmental dissipation of many organic pollutants. For this compound, the biodegradation process is likely to begin with the enzymatic hydrolysis of the ester linkages by microbial esterases, producing 4,4'-dihydroxybiphenyl (B160632). nih.gov

The resulting intermediate, 4,4'-dihydroxybiphenyl, is a known environmental micro-pollutant whose biotransformation has been studied. researchgate.net The subsequent degradation of the biphenyl structure is well-documented for biphenyl and polychlorinated biphenyls (PCBs), typically proceeding through the bph pathway. mdpi.comstuba.sk This pathway involves a series of enzymatic reactions initiated by dioxygenase enzymes, which hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water. stuba.skresearchgate.net Laccases from fungi have also been shown to oxidize 4,4'-dihydroxybiphenyl. researchgate.net While it is plausible that 4,4'-dihydroxybiphenyl derived from this compound would follow a similar degradation route, specific studies confirming this pathway and identifying the responsible microbial species for the complete degradation of the parent compound are lacking.

Sorption and Leaching Behavior of this compound in Soils and Sediments

Sorption: Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This behavior is crucial as it affects the chemical's mobility and bioavailability. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comnih.gov Chemicals with high Koc values are strongly adsorbed to soil and organic matter and are less mobile, whereas those with low Koc values are more mobile. chemsafetypro.comucanr.edu The Koc value for a specific chemical can be estimated using quantitative structure-activity relationships (QSARs) based on properties like the octanol-water partition coefficient (Kow). nih.govepa.gov However, experimentally determined Koc values for this compound are not available in the reviewed literature.

Leaching: Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. The potential for a chemical to leach is inversely related to its sorption tendency. ucanr.edu A compound with low sorption (low Koc) and high water solubility is more likely to leach. Without specific data on the sorption characteristics and persistence of this compound, its leaching potential cannot be accurately assessed.

Advanced Modeling and Prediction of Environmental Fate of this compound

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. epa.gov These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its behavior.

Multimedia environmental fate models, such as Level II or III fugacity models, predict how a chemical partitions between different environmental compartments (air, water, soil, sediment). researchgate.net To run these models for this compound, key input parameters are required, including its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation half-lives in each compartment. epa.gov While general frameworks for modeling the fate of persistent organic pollutants exist, specific predictive modeling studies for this compound are absent from the scientific literature, primarily due to the lack of necessary empirical data on its properties and degradation rates. researchgate.netnih.gov Bioinformatics tools and pathway prediction systems can be used to forecast potential degradation pathways for xenobiotics, but these require validation with experimental data. frontiersin.org

Field dissipation studies are essential for understanding the real-world persistence and mobility of a chemical under actual environmental conditions. These studies measure the decline of a compound's concentration in soil or water over time, integrating the effects of all relevant degradation and transport processes. mdpi.comawsjournal.orgusda.gov The results are often reported as a dissipation half-life (DT50), which is the time required for 50% of the applied chemical to dissipate. mdpi.comawsjournal.org A thorough search of the scientific literature did not yield any case studies or terrestrial field dissipation studies specifically investigating the environmental fate of this compound. Such studies are critical for validating laboratory data and refining environmental risk assessments. nih.gov

Catalysis Research Involving 4,4 Diacetoxybiphenyl and Its Derivatives

4,4'-Diacetoxybiphenyl as a Ligand or Precursor in Catalytic Systems

This compound is primarily utilized as a precursor to the more reactive 4,4'-biphenol. The hydrolysis of the acetate (B1210297) esters yields the corresponding diol, which is a versatile building block for constructing complex ligand architectures. These ligands are then coordinated to transition metals to form active catalysts. The biphenyl (B1667301) unit provides steric bulk and conformational rigidity, which are crucial for influencing the selectivity and activity of the catalytic center.

In homogeneous catalysis, ligands play a critical role in modulating the electronic and steric properties of a metal center. The 4,4'-biphenol core, derived from this compound, is central to the synthesis of various classes of ligands, including chiral diphosphines, phosphoramidites, and diols, which are effective in asymmetric catalysis. nih.gov

For instance, axially chiral biphenyl ligands are renowned for their application in enantioselective reactions. By introducing bulky groups at the positions ortho to the bond connecting the two phenyl rings, rotation is restricted, leading to stable atropisomers. The 4,4'-dihydroxy groups serve as anchor points for attaching phosphine (B1218219) or other coordinating groups. These ligands, when complexed with metals like palladium, rhodium, or ruthenium, form highly effective asymmetric catalysts. nih.govsemanticscholar.org

Research has focused on developing adjustable axially chiral biphenyl ligands where the diol core, accessible from precursors like this compound, is derivatized. For example, BIPOL-derived phosphoramidite ligands have been prepared and successfully applied in palladium-catalyzed asymmetric cycloaddition reactions. nih.gov The modular nature of these ligands allows for fine-tuning of the catalyst's performance for specific organic transformations.

Table 1: Examples of Homogeneous Catalytic Reactions Using Biphenyl-Derived Ligands

| Catalyst Type | Ligand Core Structure | Metal Center | Application | Reference |

|---|---|---|---|---|

| Asymmetric Addition | Axially Chiral Biphenyldiol (BIPOL) | Titanium | Addition of diethylzinc to aldehydes | nih.gov |

| Asymmetric Cycloaddition | Phosphoramidite from Biphenyldiol | Palladium (Pd) | [4+2] cycloaddition of benzofuran-derived azadienes | nih.gov |

| Cross-Coupling | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Palladium (Pd) | Suzuki, Negishi, and Buchwald-Hartwig amination reactions | semanticscholar.orgsemanticscholar.org |

In heterogeneous catalysis, the interaction of molecules with solid surfaces is paramount. This compound and its derivatives can be used to modify catalyst surfaces or act as precursors for surface-confined organometallic species. The acetyl groups can influence the adsorption geometry and electronic interaction with the surface.

Studies on analogous molecules, such as 4,4'-di(tert-butoxycarbonylamino)biphenyl on metal surfaces, demonstrate the principle of "protecting-group-controlled surface chemistry". nih.govscispace.com In this concept, the protecting groups (analogous to the acetyl groups in this compound) guide the self-assembly of the molecules on the surface. Subsequent thermal activation can remove these groups, leading to the formation of covalent bonds between the biphenyl units, creating well-defined polymeric structures or active sites on the surface. nih.gov This approach allows for the preorganization of molecular building blocks before inducing a surface reaction. nih.gov

The adsorption and reaction of biphenyl derivatives on catalytic surfaces like zeolites have also been investigated for shape-selective synthesis. For example, HZSM-5 zeolite has been used for the shape-selective methylation of 4-methylbiphenyl to produce 4,4'-dimethylbiphenyl, a key monomer for high-performance polymers. psu.edu While not directly involving this compound, this research highlights how the interaction of biphenyl structures with porous catalyst materials can control product selectivity.

Catalytic Reactions Mediated by this compound-Derived Catalysts

Catalysts derived from the 4,4'-biphenol scaffold have found broad application in both the synthesis of fine chemicals and the production of polymers. The rigidity and well-defined geometry of the biphenyl ligand framework are key to achieving high efficiency and selectivity in these processes.

Ligands derived from the biphenyl core are instrumental in a variety of metal-catalyzed organic reactions, particularly cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. Bulky electron-rich phosphine ligands based on a biphenyl backbone, such as SPhos and XPhos, are highly effective in palladium-catalyzed reactions like the Suzuki, Buchwald-Hartwig, and Negishi couplings. semanticscholar.orgsemanticscholar.org These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

For example, zinc-based coordination polymers constructed from biphenyl-dicarboxylate linkers have been shown to act as effective and recyclable heterogeneous catalysts for the Henry reaction, which forms β-nitro alcohols. nih.gov This demonstrates the versatility of the biphenyl unit in creating robust catalytic frameworks.

The field of polymerization has greatly benefited from catalysts incorporating biphenyl-based ligands. These ligands can be used to control polymer architecture, molecular weight, and the incorporation of comonomers.

Bridged bi-aromatic ligands, which can be synthesized from biphenol derivatives, are used in single-site catalysts for olefin polymerization. google.comgoogle.com When complexed with Group 4 metals like zirconium or hafnium, these catalysts exhibit high activity and can produce polymers with specific properties. For example, they show high performance in ethylene/olefin copolymerization, allowing for greater incorporation of comonomers like 1-octene or propylene. google.comgoogle.com These catalysts can also be used to produce isotactic polypropylene. google.com

Furthermore, nickel-catalyzed coupling polymerization of bis(chlorophthalimide)s provides a facile method for synthesizing biphenyl polyimides. acs.org This process involves the coupling of aromatic dichlorides containing an imide structure in the presence of a nickel catalyst, zinc, and triphenylphosphine. The resulting polymers exhibit high thermal stability, with glass transition temperatures (Tgs) ranging from 245–311 °C. acs.org

Table 2: Polymerization Reactions Using Biphenyl-Based Catalytic Systems

| Polymer Type | Catalyst System | Monomers | Key Features | Reference |

|---|---|---|---|---|

| Ethylene/Olefin Copolymers | Group 4 metal with bridged bis-bi-aryl ligand | Ethylene, 1-octene, propylene | High comonomer incorporation, high catalytic activity. | google.comgoogle.com |

| Isotactic Polypropylene | Group 4 metal with bridged bis-bi-aryl ligand | Propylene | Control over polymer tacticity. | google.com |

| Biphenyl Polyimides | Nickel/Zinc/Triphenylphosphine | Bis(chlorophthalimide)s | Produces high molecular weight polymers with excellent thermal stability. | acs.org |

| Polyesters | Dinuclear Aluminum complexes with binaphthyl-based ligands | rac-lactide, ε-caprolactone | Living polymerization, narrow molar mass distributions. | acs.org |

Future Research Directions and Emerging Areas for 4,4 Diacetoxybiphenyl

Novel Synthetic Methodologies and Green Chemistry Approaches

The development of sustainable and efficient synthetic routes for 4,4'-Diacetoxybiphenyl is a key area of future research. Traditional acetylation methods often rely on harsh reagents and solvents. Emerging research is focused on greener alternatives that minimize environmental impact and enhance process safety.

One promising direction is the use of biocatalysis. Lipase-catalyzed chemoselective hydrolysis has been demonstrated for the synthesis of unsymmetric biphenyl (B1667301) esters, suggesting the potential for enzymatic acetylation of 4,4'-dihydroxybiphenyl (B160632). nih.gov This approach offers mild reaction conditions and high selectivity, aligning with the principles of green chemistry. Future studies could explore a wider range of enzymes and reaction media to optimize yields and process efficiency.

Mechanochemistry, which involves reactions conducted in the absence of solvents by mechanical force, presents another innovative route. Solvent-free mechanochemical synthesis has been successfully applied to other biphenyl derivatives, resulting in high yields and significantly reduced reaction times. mdpi.com Investigating the application of ball milling or other mechanochemical techniques for the acetylation of 4,4'-dihydroxybiphenyl could lead to a more sustainable and economically viable manufacturing process.

Further research into alternative acylating agents and catalyst systems is also warranted. The use of non-toxic, renewable acyl sources and recyclable catalysts would further enhance the green credentials of this compound synthesis. The development of continuous flow processes for its production could also offer improved control, scalability, and safety compared to traditional batch methods.

Advanced Materials Science: Integration into Emerging Technologies

This compound serves as a valuable precursor for a variety of advanced materials, particularly high-performance polymers and liquid crystals. Future research in this area will likely focus on tailoring the properties of these materials for specific, cutting-edge applications.

Liquid Crystals: The rigid biphenyl core is a common structural motif in liquid crystalline materials. mdpi.comresearchgate.netcolorado.edubeilstein-journals.orgnih.gov this compound can be hydrolyzed to 4,4'-dihydroxybiphenyl, which is then used to synthesize more complex liquid crystal molecules with specific mesomorphic properties. Future investigations could explore the synthesis of novel liquid crystals derived from this compound with enhanced thermal stability, broader temperature ranges for liquid crystalline phases, and unique electro-optical properties for next-generation displays and photonic devices.

High-Performance Polymers: As a diol precursor, 4,4'-dihydroxybiphenyl (obtained from the hydrolysis of this compound) is a key monomer for aromatic polyesters and polyimides. researchgate.netgoogle.comthe-innovation.org These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. Future research will likely focus on:

Novel Copolyesters: Incorporating 4,4'-dihydroxybiphenyl with other bio-based or specialized monomers to create copolyesters with tailored properties, such as improved processability, flame retardancy, or biodegradability. researchgate.net

Nanocomposites: The development of polymer nanocomposites by blending polymers derived from this compound with nanofillers like silica (B1680970) nanoparticles to enhance mechanical, thermal, and barrier properties.

Organic Electronics: Exploring the potential of polymers and materials derived from this compound in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), leveraging the electronic properties of the biphenyl unit. rsc.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

While direct biological applications of this compound are not extensively documented, its derivatives and the monomer it can produce, 4,4'-dihydroxybiphenyl, hold potential for interdisciplinary research at the intersection of chemistry, materials science, and biology.